molecular formula C23H21F9N2O6 B11475574 Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11475574
M. Wt: 592.4 g/mol
InChI Key: ZSGOLOIZXSIOTC-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound characterized by its multiple functional groups, including ester, amide, and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Amide Bond: The initial step involves the reaction of 2-ethoxybenzoic acid with hexafluoropropan-2-amine under dehydrating conditions to form the amide intermediate.

    Aromatic Substitution: The amide intermediate undergoes a nucleophilic aromatic substitution with 4-amino-3-methoxyphenol.

    Esterification: The final step involves the esterification of the resulting compound with methyl 3,3,3-trifluoro-2-hydroxypropanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield quinones, while reduction with NaBH₄ can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{4-[(2-{[(2-methoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-hydroxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

The uniqueness of Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple fluorine atoms, in particular, can significantly influence its chemical properties and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H21F9N2O6

Molecular Weight

592.4 g/mol

IUPAC Name

methyl 2-[4-[[2-[(2-ethoxybenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C23H21F9N2O6/c1-4-40-15-8-6-5-7-13(15)17(35)34-20(22(27,28)29,23(30,31)32)33-14-10-9-12(11-16(14)38-2)19(37,18(36)39-3)21(24,25)26/h5-11,33,37H,4H2,1-3H3,(H,34,35)

InChI Key

ZSGOLOIZXSIOTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=C(C=C(C=C2)C(C(=O)OC)(C(F)(F)F)O)OC

Origin of Product

United States

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